molecular formula C27H25N5O3 B2580658 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide CAS No. 1189981-14-3

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2580658
CAS No.: 1189981-14-3
M. Wt: 467.529
InChI Key: HNYCHSAYLSJEKA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,2,4-triazolo[4,3-a]quinoxaline core fused with a 1-oxo group, substituted at the 4-position by a 3,5-dimethylphenoxy moiety. The triazoloquinoxaline scaffold is known for diverse biological activities, including CNS modulation and enzyme inhibition, while the ethylphenyl and dimethylphenoxy groups may enhance lipophilicity and target binding .

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-4-19-9-11-20(12-10-19)28-24(33)16-31-27(34)32-23-8-6-5-7-22(23)29-26(25(32)30-31)35-21-14-17(2)13-18(3)15-21/h5-15H,4,16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYCHSAYLSJEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinoxaline Formation: The quinoxaline moiety is usually formed by the condensation of o-phenylenediamine with a diketone.

    Coupling Reactions: The triazole and quinoxaline units are then coupled together using suitable linkers and catalysts.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

This compound features a triazoloquinoxaline core, which is known for its diverse range of biological activities. The molecular formula is C26H25N5O3C_{26}H_{25}N_{5}O_{3} with a molecular weight of approximately 483.5 g/mol. The intricate structure allows for various interactions with biological targets, making it a subject of interest in drug development.

Anticancer Activity

Research indicates that compounds with the triazoloquinoxaline scaffold exhibit significant anticancer properties. Studies have shown that 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide may intercalate into DNA strands, which could inhibit cancer cell proliferation. Molecular docking studies have demonstrated its potential to bind effectively to DNA and other biomolecules, indicating its utility as an anticancer agent .

Antimicrobial Properties

Quinoxaline derivatives are recognized for their antimicrobial activities. The compound has shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been synthesized and tested for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects. Quinoxaline derivatives have been reported to exhibit significant inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition can lead to reduced levels of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Pharmacokinetics

Pharmacokinetic studies assessing absorption, distribution, metabolism, and excretion (ADME) properties are critical for understanding how this compound behaves in biological systems. Such studies are essential for predicting the therapeutic effectiveness and safety profile of the compound when developed as a drug .

Case Studies

Several case studies highlight the applications of quinoxaline derivatives in drug discovery:

  • Antiviral Applications : Some quinoxaline derivatives have shown protective activity against viral infections such as tobacco mosaic virus (TMV), indicating their potential as antiviral agents .
  • Antitubercular Activity : Quinoxaline derivatives have also been explored for their effectiveness against Mycobacterium tuberculosis, showcasing their role in developing new treatments for tuberculosis .

Mechanism of Action

The mechanism of action of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinoxaline moieties allow the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related molecules from the literature:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name & ID Core Structure Key Substituents Biological Activity Synthesis Approach
Target Compound 1,2,4-Triazolo[4,3-a]quinoxaline 3,5-Dimethylphenoxy; N-(4-ethylphenyl)acetamide Inferred CNS/antioxidant activity Likely condensation (e.g., triazole-quinoxaline coupling with acetamide formation)
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide Acetamide 4-Bromo-3,5-dimethylphenoxy; N-(hydroxymethylphenyl) Synthetic intermediate (unreported) Bromination followed by acetamide coupling
Triazole-dichlorophenoxy derivatives 1,2,4-Triazole 2,4-Dichlorophenoxy; benzaldehyde-derived side chains Antimicrobial (inferred) Condensation of amino-triazole with substituted benzaldehyde
Antioxidant-conjugated triazolopyrazine 1,2,4-Triazolo[4,3-a]pyrazine 8-Amino-3-oxo-2-phenyl; di-tert-butyl-hydroxybenzamide Antioxidant (explicitly reported) Amide coupling using carbodiimide activation
Quinazoline-dione anticonvulsant Quinazoline-dione 2,4-Dichlorophenylmethyl; quinazoline-dione core Anticonvulsant (explicitly reported) Oxidation of thiourea intermediate, followed by carbodiimide-mediated coupling

Key Findings:

Core Structure Variations: The triazoloquinoxaline core in the target compound differs from triazolo-pyrazine (antioxidant activity, ) and quinazoline-dione (anticonvulsant activity, ). These cores influence target selectivity; e.g., quinazoline derivatives often target GABA receptors, while triazolopyrazines may interact with redox enzymes.

Substituent Effects: The 3,5-dimethylphenoxy group in the target compound provides moderate electron-donating effects compared to electron-withdrawing 2,4-dichlorophenoxy groups in and . This may enhance metabolic stability but reduce electrophilic reactivity .

Synthetic Pathways: The target compound likely employs condensation reactions similar to (triazole-aldehyde coupling) and (amide bond formation).

Biological Implications: While the antioxidant activity of is attributed to the di-tert-butyl-hydroxybenzamide group, the target compound’s dimethylphenoxy and ethylphenyl substituents lack direct radical-scavenging motifs, suggesting divergent mechanisms . The dichlorophenylmethyl group in enhances anticonvulsant efficacy via hydrophobic interactions, whereas the target’s ethylphenyl group may favor alternative targets like kinase inhibition .

Biological Activity

The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide is a heterocyclic organic molecule known for its diverse biological activities. It contains a triazoloquinoxaline core, which has been associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C27H25N5O3C_{27}H_{25}N_{5}O_{3}, with a molecular weight of approximately 467.5 g/mol. The unique structural features include:

  • Triazoloquinoxaline Core : Known for its diverse biological activities.
  • Functional Groups : The presence of phenoxy and acetamide groups enhances its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of triazoloquinoxalines exhibit significant anticancer activity. For instance, compounds with similar structures have shown selective activity against MCF-7 breast cancer cells. The structure-activity relationship (SAR) studies suggest that the electronic and hydrophobic nature of substituents plays a crucial role in their efficacy as DNA intercalators and Topoisomerase II inhibitors .

CompoundActivitySelectivity
NVPEC50: 6.7 nMHigh (SI: 14353)
Compound 3EC50: 3.1 nMModerate (SI: 31798)
Compound 12EC50: 1576 nMLow (SI: 74)

Antimicrobial Activity

The triazoloquinoxaline derivatives have demonstrated antimicrobial properties against various bacterial strains. Preliminary studies show that these compounds can inhibit the growth of Staphylococcus aureus and other pathogens. The mechanism may involve interference with bacterial DNA synthesis or cell wall integrity .

Antiviral Activity

Some analogs of triazoloquinoxalines have been evaluated for their antiviral properties, particularly against HIV. In vitro studies have assessed their effectiveness in inhibiting reverse transcriptase activity and viral replication, with promising results indicating potential as anti-HIV agents .

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of triazoloquinoxaline derivatives, several compounds were tested for their ability to inhibit cell proliferation in MCF-7 cells. The results indicated that modifications to the phenyl substituents significantly enhanced cytotoxicity.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against S. aureus. The results showed that specific substitutions on the quinoxaline core increased antibacterial activity compared to non-substituted analogs.

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazoloquinoxaline core.
  • Introduction of phenoxy and acetamide groups through coupling reactions.
  • Optimization for yield and purity.

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